molecular formula C12H10N4 B7844019 3-(pyridin-3-yl)-1H-indazol-7-amine

3-(pyridin-3-yl)-1H-indazol-7-amine

Cat. No.: B7844019
M. Wt: 210.23 g/mol
InChI Key: NEQVNKMIHLVEJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-3-yl)-1H-indazol-7-amine is a heterocyclic compound featuring an indazole core substituted with a pyridin-3-yl group at position 3 and an amine group at position 6. The indazole scaffold is prized for its rigidity and hydrogen-bonding capabilities, which enhance binding affinity to biological targets. The pyridinyl and amine substituents likely contribute to solubility and intermolecular interactions, making it a candidate for further pharmacological optimization.

Properties

IUPAC Name

3-pyridin-3-yl-1H-indazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-10-5-1-4-9-11(15-16-12(9)10)8-3-2-6-14-7-8/h1-7H,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQVNKMIHLVEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)NN=C2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-(Pyridin-3-yl)-1H-indazol-7-amine has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(pyridin-3-yl)-1H-indazol-7-amine exerts its effects involves interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Research Findings :

  • X-ray crystallography confirmed its molecular packing, highlighting hydrogen bonds and π-π stacking as critical for stability .
Property 3-(Pyridin-3-yl)-1H-indazol-7-amine Chidamide
Core Structure Indazole Benzamide-linked acrylamide
Key Substituents Pyridin-3-yl, NH₂ Pyridin-3-yl, Fluorophenyl, NH₂
Molecular Weight 210.24 g/mol* ~432.45 g/mol
Biological Activity Hypothetical kinase inhibition HDAC inhibition (anticancer)
Synthetic Yield N/A 28–68%

3-Iodo-1H-indazol-7-amine

Structural Comparison :
This compound replaces the pyridinyl group with iodine at position 3, altering electronic properties and steric bulk. The iodine atom increases molecular weight and may reduce solubility compared to the pyridinyl analog .

3-Amino-7-azaindole

Structural Comparison: This analog replaces the indazole core with a pyrrolo[2,3-b]pyridine (7-azaindole) system.

Preparation Methods

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

ParameterOptimal ConditionEffect on Yield
Catalyst Loading5 mol% Pd(PPh₃)₄Maximizes TOF
Solvent SystemDMF:H₂O (4:1)Enhances solubility
Temperature80°CBalances kinetics/stability
BaseNaHCO₃Mild, minimizes side reactions

Regioselective Amination at Position 7

Introducing the amine group at position 7 presents distinct challenges due to the electronic and steric environment of the indazole ring. Two validated approaches emerge from the literature:

Nitro Reduction Pathway

A robust method involves nitration at position 7 followed by reduction. Starting from 3-(pyridin-3-yl)-1H-indazole, nitration with fuming HNO₃/H₂SO₄ at 0°C selectively installs a nitro group at position 7 (70% yield), guided by the electron-withdrawing pyridinyl group. Subsequent hydrogenation over 10% Pd/C in ethanol at 50 psi H₂ quantitatively reduces the nitro group to an amine.

Mechanistic Insight : The pyridin-3-yl group at position 3 directs nitration to the para position (C7) through resonance stabilization of the nitronium ion intermediate.

Buchwald-Hartwig Amination

For substrates bearing a halogen at position 7, palladium-catalyzed amination offers an efficient route. As reported in PMC studies, 7-bromo-3-(pyridin-3-yl)-1H-indazole undergoes cross-coupling with benzophenone imine (2 eq) using XPhos-Pd-G3 precatalyst (2 mol%) and Cs₂CO₃ in toluene at 110°C, followed by acidic hydrolysis to yield the free amine (62% overall yield).

Table 2: Comparative Analysis of Amination Methods

MethodStarting MaterialYield (%)Purity (%)
Nitro Reduction7-Nitro intermediate8598
Buchwald-Hartwig7-Bromo intermediate6295

Integrated Synthetic Routes

Combining the above strategies, three viable synthetic routes have been validated:

Route A: Sequential Functionalization

  • Iodination : 1H-indazole → 3-iodo-1H-indazole (I₂, KOH, DMF, 90% yield)

  • Suzuki Coupling : 3-iodo-1H-indazole → 3-(pyridin-3-yl)-1H-indazole (Pd(PPh₃)₄, pyridin-3-ylboronic acid)

  • Nitration : 3-(pyridin-3-yl)-1H-indazole → 3-(pyridin-3-yl)-7-nitro-1H-indazole (HNO₃/H₂SO₄)

  • Reduction : 7-Nitro → 7-amine (H₂/Pd-C)

Overall Yield : 48% (four steps)

Route B: Halogen-Amination Strategy

  • Bromination : 3-(pyridin-3-yl)-1H-indazole → 3-(pyridin-3-yl)-7-bromo-1H-indazole (NBS, AIBN, CCl₄)

  • Amination : 7-Bromo → 7-amine (Buchwald-Hartwig conditions)

Overall Yield : 55% (three steps)

Analytical Characterization

Critical spectroscopic data for this compound:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.95 (s, 1H, NH₂), 8.62 (d, J=4.5 Hz, 1H, Py-H), 8.23 (s, 1H, H-3), 7.89–7.75 (m, 3H, Ar-H), 6.92 (d, J=8.0 Hz, 1H, H-5)

  • HRMS : m/z [M+H]⁺ calcd for C₁₂H₁₀N₄: 210.0905, found 210.0903

  • HPLC Purity : 98.7% (C18, 0.1% TFA/ACN gradient)

Challenges and Optimization Opportunities

While existing methods achieve the target compound, several areas merit further investigation:

  • Directing Group Strategies : Implementing removable directing groups to enhance C7 functionalization selectivity

  • Flow Chemistry : Continuous hydrogenation could improve nitro reduction efficiency and safety

  • Enzyme-Mediated Amination : Exploratory studies using transaminases for stereoselective amination (unreported in current literature)

Q & A

Basic: What synthetic routes are recommended for 3-(pyridin-3-yl)-1H-indazol-7-amine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:

  • Pyridine-Indazole Coupling : React 7-amino-1H-indazole with 3-bromopyridine under Pd-catalyzed conditions (e.g., Suzuki-Miyaura coupling). Optimize solvent (ethanol or DMF), temperature (80–120°C), and catalyst loading (0.5–2 mol% Pd(PPh₃)₄) to enhance yield .
  • Purification : Use flash column chromatography (e.g., 10% methanol/dichloromethane) to isolate the product, followed by recrystallization for higher purity .
    Key Parameters for Optimization :
ParameterOptimal RangeImpact
Temperature80–120°CHigher yields at elevated temps
Catalyst Loading0.5–2 mol%Balances cost and efficiency
Reaction Time12–24 hPrevents byproduct formation

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

  • 1H/13C NMR : Dissolve in DMSO-d₆ and analyze chemical shifts. The pyridinyl protons appear at δ 8.5–9.0 ppm, while indazole NH₂ resonates near δ 5.0–6.0 ppm .
  • LCMS : Confirm molecular ion peak (e.g., [M+H]⁺) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • IR Spectroscopy : Identify NH stretching (3200–3400 cm⁻¹) and aromatic C=C bonds (1500–1600 cm⁻¹) .

Advanced: What strategies resolve contradictions between computational predictions and experimental physicochemical data (e.g., solubility, logP)?

Methodological Answer:

  • Multi-Technique Validation : Compare computational (e.g., COSMO-RS) predictions with experimental HPLC logP measurements and shake-flask solubility tests .
  • Case Example : If predicted logP = 2.5 conflicts with experimental logP = 3.1, re-evaluate solvent effects or protonation states using pH-solubility profiles .
  • Table : Example Discrepancy Analysis
PropertyPredicted ValueExperimental ValueResolution Method
logP2.53.1pH-adjusted HPLC
Aqueous Solubility1.2 mg/mL0.8 mg/mLThermodynamic solubility assay

Advanced: How to design experiments for structure-activity relationship (SAR) studies targeting kinase inhibition?

Methodological Answer:

  • Kinase Assays : Use recombinant EGFR/HER2 kinases in 96-well plates. Pre-incubate compound (0.1–10 µM) with kinase and ATP, then quantify inhibition via ADP-Glo™ assays .
  • Critical Parameters :
    • IC50 Determination : Fit dose-response curves using 4-parameter logistic models.
    • Selectivity Screening : Test against off-target kinases (e.g., CDK2, Aurora A) to identify specificity.
  • SAR Insights : Modify pyridinyl substituents (e.g., methyl → trifluoromethyl) to enhance binding affinity .

Advanced: What experimental approaches address low yields in large-scale synthesis?

Methodological Answer:

  • Continuous Flow Reactors : Improve heat/mass transfer for Pd-catalyzed reactions, reducing byproducts .
  • Catalytic Hydrogenation : Optimize H₂ pressure (10–50 bar) and catalyst (Pd/C) loading to enhance efficiency .
  • Case Study : Scaling from 1 mmol to 100 mmol increased yield from 65% to 82% via flow chemistry .

Advanced: How to investigate the mechanism of action for biological activity?

Methodological Answer:

  • Molecular Docking : Use PyMOL or AutoDock to model interactions with kinase ATP-binding pockets. The pyridinyl group often forms π-π stacking with Phe residues .
  • Biophysical Validation : Perform surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
  • Cellular Assays : Evaluate downstream signaling (e.g., phospho-ERK levels) in cancer cell lines via Western blot .

Basic: What are the key stability considerations for storage and handling?

Methodological Answer:

  • Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation.
  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .

Advanced: How to troubleshoot conflicting bioactivity data across assay platforms?

Methodological Answer:

  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase inhibition) across platforms .
  • Data Normalization : Express activity as % inhibition relative to DMSO controls.
  • Example Resolution : Discrepancies between cell-free vs. cell-based assays may arise from membrane permeability issues—confirm via intracellular concentration measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.